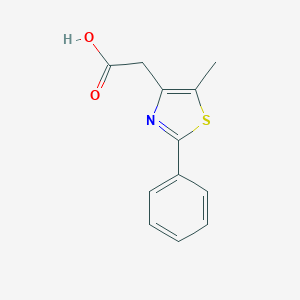

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Description

The exact mass of the compound (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXURFSAUXFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374988 | |

| Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101736-22-5 | |

| Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101736-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Introduction

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the acetic acid functional group at the 4-position offers a key handle for further molecular elaboration and conjugation. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for the chosen synthetic strategy. The core of this synthesis is the classic Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring.[1]

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed as a two-step process. The initial and key step is the construction of the thiazole ring via a Hantzsch-type condensation reaction. This is followed by a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid product.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Key Starting Materials

The success of the overall synthesis hinges on the availability and purity of the starting materials: thiobenzamide and ethyl 4-chloro-3-oxopentanoate.

Thiobenzamide

Thiobenzamide is a commercially available reagent. However, for instances where it needs to be synthesized in-house, a common method involves the reaction of benzonitrile with a sulfiding agent such as ammonium sulfide.[2]

Ethyl 4-chloro-3-oxopentanoate

This α-halo-γ-keto ester is the crucial component for introducing the 5-methyl and the 4-acetic acid ester moieties. It can be prepared from the readily available ethyl acetoacetate.

Protocol for the Synthesis of Ethyl 4-chloro-3-oxopentanoate:

A reported method for the preparation of ethyl 4-chloroacetoacetate involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[3] A similar principle can be applied for the synthesis of the title compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |

| Sulfuryl chloride | 134.97 | 13.5 g | 0.1 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO2), dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (13.5 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-chloro-3-oxopentanoate, which can be purified by vacuum distillation.

Part 2: Hantzsch Thiazole Synthesis of Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate

The core of the synthesis is the Hantzsch reaction, which involves the condensation of thiobenzamide with ethyl 4-chloro-3-oxopentanoate to form the thiazole ring.[1]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen, followed by cyclization and dehydration.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol:

This protocol is adapted from a similar synthesis of a 2-amino-5-methylthiazole-4-yl acetate derivative.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiobenzamide | 137.21 | 13.7 g | 0.1 |

| Ethyl 4-chloro-3-oxopentanoate | 178.61 | 17.9 g | 0.1 |

| Ethanol | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (13.7 g, 0.1 mol) in 200 mL of ethanol.

-

To this solution, add ethyl 4-chloro-3-oxopentanoate (17.9 g, 0.1 mol).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Hydrolysis of Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acidic or basic catalysis.[5] Basic hydrolysis is often preferred as it is an irreversible reaction.

Detailed Experimental Protocol for Basic Hydrolysis:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate | 261.33 | 26.1 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| Hydrochloric Acid (concentrated) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(5-methyl-2-phenylthiazole-4-yl)acetate (26.1 g, 0.1 mol) in a mixture of 100 mL of ethanol and 50 mL of water.

-

Add sodium hydroxide (8.0 g, 0.2 mol) to the solution.

-

Heat the mixture to reflux for 2-3 hours. The completion of the hydrolysis can be monitored by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 101736-22-5[1][6] |

| Molecular Formula | C12H11NO2S[1][6] |

| Molecular Weight | 233.29 g/mol [1][6] |

Expected Analytical Data:

-

¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methylene protons of the acetic acid moiety, aromatic protons corresponding to the phenyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the methyl, methylene, aromatic, and thiazole ring carbons, as well as the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-S stretches of the thiazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered around the Hantzsch thiazole synthesis, offers a high degree of convergence and utilizes readily accessible starting materials. The provided protocols are designed to be reproducible and can be scaled to meet the demands of research and development laboratories. The successful synthesis and characterization of this molecule will provide valuable opportunities for the exploration of its potential applications in the field of drug discovery.

References

-

This compound - Oakwood Chemical. (URL: [Link])

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (URL: [Link])

-

(PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents - ResearchGate. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed. (URL: [Link])

-

Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview | Request PDF - ResearchGate. (URL: [Link])

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - Beilstein Journals. (URL: [Link])

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (URL: [Link])

-

Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. (URL: [Link])

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (URL: [Link])

-

Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - MDPI. (URL: [Link])

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

-

Synthesis of Hantzsch Dihydropyridine derivatives using Zeolite as a catalyst - IJSTM. (URL: [Link])

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (URL: [Link])

-

Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. (URL: [Link])

-

15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. This compound [oakwoodchemical.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 101736-22-5 [amp.chemicalbook.com]

- 6. This compound | 101736-22-5 [chemicalbook.com]

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid chemical properties

An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Introduction

Welcome to a comprehensive technical guide on this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this heterocyclic compound. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1][2] The specific molecule, this compound, combines the privileged phenylthiazole scaffold with a carboxylic acid moiety, making it a highly valuable building block for creating non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and other potential therapeutics.[3][4][5]

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—exploring the causal relationships in its synthesis, the logic behind its characterization, and its potential in modern drug discovery. We will delve into its physicochemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and critical safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a central thiazole ring substituted at positions 2, 4, and 5. The phenyl group at position 2 and the acetic acid moiety at position 4 are key features that dictate its chemical reactivity and biological potential.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification and formulation.

| Property | Value | Source(s) |

| CAS Number | 101736-22-5 | [6][7][8][9][10] |

| Molecular Formula | C₁₂H₁₁NO₂S | [6][7] |

| Molecular Weight | 233.29 g/mol | [6][7] |

| Melting Point | 135-137 °C | [7] |

| Boiling Point (Predicted) | 435.1 ± 37.0 °C | [7] |

| Density (Predicted) | 1.287 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 4.44 ± 0.10 | [7] |

| Appearance | Solid |

Chemical Structure

The structural arrangement of the molecule is the foundation of its properties. The diagram below illustrates the connectivity of the phenyl, methyl, and acetic acid groups to the thiazole core.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This is followed by ester hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The workflow begins with the reaction of thiobenzamide with a halo-ketone intermediate, ethyl 2-chloroacetoacetate, to form the thiazole ring. The resulting ester is then hydrolyzed under basic conditions to produce the target acid.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (10 mmol) in 100 mL of absolute ethanol.

-

Initiation of Reaction: To the stirred solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.1 equivalents). The slight excess of the chloro-ester ensures complete consumption of the thiobenzamide.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of the chloro-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the thiobenzamide spot and the appearance of a new, higher Rf product spot indicates completion.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with 1M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

Step 2: Hydrolysis to this compound

-

Reagent Preparation: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (80 mL) and water (20 mL). Add sodium hydroxide (20 mmol, 2 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux for 2-3 hours.

-

Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond, forming the sodium salt of the carboxylic acid.

-

-

Monitoring: Monitor the reaction via TLC until the ester spot is completely consumed.

-

Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M hydrochloric acid. A precipitate of the target carboxylic acid should form.

-

Trustworthiness: The formation of a precipitate upon acidification is a strong visual confirmation that the hydrolysis was successful and the desired water-insoluble acid has been generated from its soluble salt form.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the functional groups present in the molecule.

| Technique | Predicted Observations |

| ¹H NMR | - Phenyl Protons: Multiplets in the range of δ 7.4-8.0 ppm. Protons ortho to the thiazole ring will likely be further downfield. - Methylene Protons (-CH₂-): A singlet around δ 3.7-3.9 ppm. - Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal expected around δ 170-175 ppm. - Thiazole Carbons: C2 (attached to phenyl) ~165-170 ppm; C4 ~145-150 ppm; C5 ~125-130 ppm. - Phenyl Carbons: Signals in the aromatic region, δ 125-135 ppm. - Methylene Carbon (-CH₂-): Signal around δ 30-35 ppm. - Methyl Carbon (-CH₃): Signal around δ 10-15 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11] - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[11] - C=N and C=C Stretches (Thiazole/Aromatic): Medium to strong bands in the 1450-1610 cm⁻¹ region. - C-H Stretches (Aromatic/Alkyl): Signals just above and below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 233. - Key Fragment: A prominent peak at m/z = 188, corresponding to the loss of the carboxyl group (-COOH, 45 Da). |

Applications and Research Interest

The true value of this compound lies in its potential as a molecular scaffold in drug discovery.

-

Anti-inflammatory Agents: The acetic acid side chain is a classic pharmacophore found in many NSAIDs (e.g., Diclofenac, Indomethacin). Research has shown that attaching this moiety to various heterocyclic cores, including phenylthiazoles, can yield potent anti-inflammatory and analgesic agents with potentially reduced ulcerogenicity compared to standards.[3][5]

-

Antifungal Drug Development: The 2-phenylthiazole core is present in approved antifungal drugs like isavuconazole.[4] This scaffold is known to target fungal enzymes such as lanosterol 14α-demethylase (CYP51).[4] The carboxylic acid handle on this molecule allows for its elaboration into more complex derivatives to explore new antifungal candidates.

-

Anticancer Research: Thiazole derivatives have been extensively investigated for their anticancer properties, demonstrating activities against various cancer cell lines.[2][12] This compound can serve as a starting point for synthesizing novel amide or ester derivatives to screen for cytotoxic effects.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The safety information is derived from data sheets for the compound and structurally related carboxylic acids.[6][13][14]

| Hazard Category | GHS Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13] Keep the container tightly sealed.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the proven biological relevance of its structural motifs make it an attractive starting point for developing next-generation therapeutics. This guide has provided the in-depth technical knowledge required to confidently handle, synthesize, and utilize this compound in a research and development setting.

References

-

This compound - Oakwood Chemical. [Link]

-

This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

(PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents - ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. [Link]

-

Synthesis of some 2-arylamino-4-phenylthiazole-5-acetic acids and esters as potent NSAIDs. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 101736-22-5 [amp.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. equationchemical.com [equationchemical.com]

- 10. This compound | 101736-22-5 [chemicalbook.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid CAS number 101736-22-5

An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid (CAS: 101736-22-5): A PPARγ Agonist Scaffold for Metabolic Disease Research

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the phenylthiazole acid class. With its structural significance and potential as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this molecule stands as a key intermediate and research tool in the development of therapeutics for metabolic disorders such as type 2 diabetes and dyslipidemia. We will delve into its physicochemical properties, a robust synthesis protocol, its molecular mechanism of action, and detailed methodologies for its in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Phenylthiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, anti-inflammatory, and antifungal properties.[2][3][4] Within this family, compounds featuring a phenylthiazole core have garnered significant attention for their role in modulating metabolic pathways.[5]

This compound is a member of this class that holds particular promise due to its potential agonistic activity on PPARγ.[6] PPARγ is a ligand-activated transcription factor and a master regulator of glucose and lipid homeostasis, making it a validated and highly valuable target for anti-diabetic drugs.[6][7] The therapeutic potential of PPARγ ligands is well-established, with the thiazolidinedione class of drugs being a prime example.[5] This guide provides the foundational knowledge and practical protocols required to effectively work with and explore the therapeutic potential of this compound.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimentation. These properties dictate storage, handling, and formulation strategies.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 101736-22-5 | [8][9] |

| Molecular Formula | C₁₂H₁₁NO₂S | [10] |

| Molecular Weight | 233.29 g/mol | [10] |

| Melting Point | 135-137 °C | |

| Appearance | Solid | [5] |

| IUPAC Name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | [9] |

Stability and Handling

From a chemical reactivity standpoint, this compound is incompatible with strong oxidizing agents, as well as strong acids and bases. For laboratory use, it should be handled in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. Although comprehensive toxicological data is not available, the material is considered an irritant to mucous membranes and the upper respiratory tract and may be harmful if ingested or inhaled.[11]

Synthesis and Analytical Characterization

A reliable and reproducible synthesis is critical for obtaining high-purity material for biological evaluation. The following section outlines a common and effective synthetic route for phenylthiazole acids, adapted from established literature precedents.[12]

Representative Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the core thiazole ring via Hantzsch thiazole synthesis, followed by the installation of the acetic acid moiety.

Caption: General synthesis workflow for phenylthiazole acids.

Detailed Synthesis Protocol

This protocol provides a practical, step-by-step guide for laboratory synthesis.

Materials & Reagents:

-

α-bromoacetophenone derivative

-

Thiourea

-

Anhydrous Ethanol

-

Succinic Anhydride

-

Pyridine

-

Hydrochloric Acid (1 M)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of the 2-Amino-phenylthiazole Intermediate [12]

-

To a round-bottom flask equipped with a reflux condenser, add the appropriate α-bromoacetophenone (1.0 eq) and thiourea (1.05 eq).

-

Add anhydrous ethanol as the solvent to create a solution with a concentration of approximately 0.4 M.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pivotal phenylthiazol-2-amine intermediate.

Step 2: Condensation to Form the Final Phenylthiazole Acid [12]

-

In a separate flask, dissolve the 2-amino-phenylthiazole intermediate (1.0 eq) in pyridine.

-

Add succinic anhydride (1.1 eq) portion-wise to the solution while stirring.

-

Heat the mixture gently (e.g., 50-60 °C) and stir for 4-6 hours, monitoring by TLC.

-

After cooling, carefully acidify the reaction mixture with 1 M hydrochloric acid until the product precipitates.

-

Collect the crude product by vacuum filtration, wash thoroughly with water to remove pyridine salts, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

-

¹H NMR: Will confirm the proton environment, showing characteristic peaks for the methyl group, the methylene protons of the acetic acid, and the aromatic protons of the phenyl ring.[13]

-

Mass Spectrometry (MS): Will verify the molecular weight of 233.29 g/mol .[12][14]

-

Infrared Spectroscopy (IR): Will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches.[13]

-

High-Performance Liquid Chromatography (HPLC): Is the gold standard for determining the purity of the final compound.

Mechanism of Action: A PPARγ Agonist

The primary therapeutic hypothesis for this compound and its analogs is their function as agonists for the PPARγ nuclear receptor.[6]

The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that play a central role in metabolism.[7] Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[7]

Caption: Simplified PPARγ signaling pathway.

Activation of PPARγ leads to increased expression of genes involved in insulin signaling, glucose uptake (like GLUT4), and fatty acid metabolism and storage.[7] This transcriptional regulation is the molecular basis for the insulin-sensitizing and lipid-lowering effects observed with PPARγ agonists.

Evidence for Phenylthiazole Acids as PPARγ Agonists

While specific activity data for CAS 101736-22-5 is not prominently available in the reviewed literature, a comprehensive study on a series of structurally related phenylthiazole acids provides strong evidence for this mechanism.[6] In this study, compounds were evaluated for their ability to activate PPARγ. One potent analog, compound 4t, demonstrated an EC₅₀ of 0.75 ± 0.20 μM, a potency comparable to the well-known anti-diabetic drug Rosiglitazone (EC₅₀ 0.83 ± 0.14 μM).[6] Molecular docking simulations further supported these findings, showing that the phenylthiazole acid scaffold fits snugly within the ligand-binding pocket of the PPARγ protein, forming key interactions with active site residues.[6]

In Vitro Evaluation: A Practical Guide

To empirically determine the activity of this compound on PPARγ, a robust and reproducible assay is required. The fluorescence polarization (FP) based ligand screening assay is a convenient and powerful method for this purpose.[6][12]

FP-Based PPARγ Ligand Screening Assay Workflow

This assay measures the displacement of a fluorescently-labeled PPARγ ligand (probe) by a test compound. A high-affinity test compound will displace the probe, leading to a decrease in the fluorescence polarization signal.

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Experimental Protocol

Principle: The assay quantifies the interaction between the test compound and the Ligand Binding Domain (LBD) of PPARγ. When the small fluorescent probe is bound to the large PPARγ protein, it tumbles slowly in solution, resulting in a high FP value. When the test compound displaces the probe, the now-free probe tumbles rapidly, resulting in a low FP value.

Materials & Equipment:

-

Recombinant human PPARγ-LBD protein

-

Fluorescent PPARγ ligand probe (e.g., a fluormone)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control: Rosiglitazone

-

Black, low-volume 384-well assay plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Compound Plate: Create a serial dilution of the test compound and positive control in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from a high concentration (e.g., 10 mM).

-

Dispense Compound: Transfer a small volume (e.g., <1 µL) of the diluted compounds from the DMSO plate to the black assay plate. Include wells with DMSO only for "no inhibition" controls.

-

Prepare Master Mix: Prepare a master mix of PPARγ-LBD and the fluorescent probe in assay buffer at their optimal concentrations (determined via preliminary titration experiments).

-

Initiate Reaction: Dispense the master mix into all wells of the assay plate.

-

Incubation: Seal the plate, centrifuge briefly to ensure all components are mixed, and incubate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

-

Read Plate: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

-

Normalize the data using the high (DMSO only) and low (a saturating concentration of positive control) controls.

-

Plot the normalized FP signal against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC₅₀ (or IC₅₀) value, which represents the concentration of the compound required to displace 50% of the fluorescent probe.

Therapeutic Potential and Future Directions

The potential of this compound as a PPARγ agonist positions it as a valuable tool for research into:

-

Type 2 Diabetes: By improving insulin sensitivity and glucose metabolism.[6][15]

-

Dyslipidemia: By regulating genes involved in fatty acid uptake and triglyceride metabolism.[15]

-

Metabolic Syndrome: Addressing a cluster of conditions including obesity, high blood pressure, and insulin resistance.[15]

Furthermore, the broader phenylthiazole scaffold has demonstrated utility in other therapeutic areas, including oncology and inflammation.[3][16][17] This suggests that this compound could serve as a versatile starting point for developing new chemical entities targeting a range of diseases. Future work should focus on comprehensive preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies in relevant animal models of metabolic disease.

Conclusion

This compound is more than just a chemical intermediate; it is a well-defined molecular probe for the PPARγ nuclear receptor. Its straightforward synthesis, combined with the clear therapeutic relevance of its biological target, makes it an attractive scaffold for academic and industrial drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this promising compound in the ongoing search for novel treatments for metabolic diseases.

References

-

PubChem. (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid. [Link]

-

Li, Y., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 1867–1876. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Li, Y., et al. (2016). Supplementary material for Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy. [Link]

-

Jegal, K. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 12(3), e0172931. [Link]

-

Kumar, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 539741. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2017. [Link]

-

Husain, A., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20(5), 557-565. [Link]

-

Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptors: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Sorkhabi, R. S., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(1), 31-38. [Link]

-

Evren, K., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Letters in Drug Design & Discovery, 16(1). [Link]

-

Al-Ghorbani, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6205. [Link]

-

Lamei, A., et al. (2015). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 23, 1. [Link]

-

Li, Y., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 1867-1876. [Link]

-

Devasthale, P. V., et al. (2005). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. Journal of Medicinal Chemistry, 48(6), 2248-50. [Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2129. [Link]

-

Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-84. [Link]

-

Cihan-Üstündağ, G., & Evren, K. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-246. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolidinediones and Thiopyrans | CymitQuimica [cymitquimica.com]

- 6. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]

- 8. This compound | 101736-22-5 [chemicalbook.com]

- 9. (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | C12H11NO2S | CID 2760017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [oakwoodchemical.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pharmacological Versatility of 2-Phenylthiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged 2-Phenylthiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 2-phenylthiazole core is a prominent member of this esteemed group. This heterocyclic motif, characterized by a phenyl ring attached to a thiazole ring at the 2-position, serves as a versatile template for the design and development of novel therapeutic agents. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][2] The presence of the 2-phenylthiazole structure is notably found in FDA-approved antifungal drugs like isavuconazole, underscoring its clinical significance.[1] This guide provides an in-depth technical exploration of the multifaceted biological activities of 2-phenylthiazole derivatives, offering insights into their mechanisms of action, methodologies for their biological evaluation, and a summary of key structure-activity relationships.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the potential of 2-phenylthiazole derivatives as anticancer agents.[2][3][4] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, colon, and lung cancer.[3][4]

Mechanism of Action

The anticancer effects of 2-phenylthiazole derivatives are often attributed to their ability to interfere with critical cellular processes involved in cancer progression. While the precise mechanisms can vary depending on the specific substitutions on the scaffold, several key targets have been identified. Some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2] Mechanistic studies have revealed that some compounds can arrest the cell cycle at the G2/M phase and trigger early-stage apoptosis.[4] Furthermore, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors), has been identified as a potential mechanism for the anticancer activity of certain 2-phenylthiazole derivatives.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A standard method to evaluate the anticancer potential of 2-phenylthiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.[5]

-

Compound Treatment: The synthesized 2-phenylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[5]

Visualization of the MTT Assay Workflow

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | HT29 (Colon) | 2.01 | [4] |

| 27 | HepG2 (Liver) | 0.62 | [4] |

| 4c | MCF-7 (Breast) | 2.57 | [5] |

| Compound 7 | T47D (Breast) | 5 µg/mL | [2] |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [3] |

Antimicrobial Activity: Combating Pathogenic Microbes

2-Phenylthiazole derivatives have also emerged as promising candidates in the fight against microbial infections, exhibiting both antifungal and antibacterial properties.[6][7][8]

Antifungal Activity

The antifungal potential of 2-phenylthiazole derivatives is particularly noteworthy, with some compounds showing potent activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and fluconazole-resistant strains.[1][6]

Mechanism of Action: A key target for the antifungal action of these compounds is the enzyme lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, 2-phenylthiazole derivatives disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[6]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

-

Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: The 2-phenylthiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[1]

Antibacterial Activity

Several 2-phenylthiazole derivatives have demonstrated activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[8][9]

Structure-Activity Relationship Insights: Modifications to the 2-phenylthiazole scaffold have been explored to enhance antibacterial potency and improve pharmacokinetic properties. For instance, replacing a hydrolyzable Schiff-base moiety with a more stable pyrimidine ring has led to second-generation analogs with improved profiles.[8][9] Introducing cyclic amines to the lipophilic side chain has been shown to significantly enhance aqueous solubility while maintaining antibacterial activity against MRSA.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents. 2-Phenylthiazole derivatives have shown promise in this area.[11][12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds can be mediated through various mechanisms. One key target is the myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[11] Some 2-amino-4-phenylthiazole analogs have been identified as inhibitors of MyD88 homodimerization, thereby preventing downstream inflammatory signaling.[11] Another mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model to screen for anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and maintained in a humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the 2-phenylthiazole derivatives for a short period (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: The cell culture supernatants are collected to measure the levels of pro-inflammatory mediators, such as nitric oxide (NO) using the Griess reagent, or prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA).[13]

-

Data Analysis: The inhibitory effect of the compounds on the production of inflammatory mediators is calculated relative to the LPS-stimulated control.

Visualization of the MyD88 Inhibition Pathway

Caption: Inhibition of the MyD88-dependent inflammatory pathway.

Other Notable Biological Activities

Beyond the major areas discussed above, 2-phenylthiazole derivatives have demonstrated a range of other interesting biological activities, highlighting their therapeutic potential.

-

Cholinesterase Inhibition: Certain 2-phenylthiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[14] This makes them potential candidates for the treatment of Alzheimer's disease.[14]

-

Anthelmintic Activity: Some 2-amino-4-phenylthiazole derivatives have shown significant anthelmintic activity against earthworms, suggesting their potential as treatments for parasitic worm infections.[7]

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the potential of these compounds in oncology, infectious diseases, and inflammatory conditions. Future efforts in this field should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, a greater emphasis on the evaluation of pharmacokinetic and toxicological profiles will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [6]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [3]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [1]

-

Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry. [11]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [7]

-

Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology.

-

Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Structural Chemistry. [14]

-

Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry. [4]

-

Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. [8]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [12]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [2]

-

Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate.

-

Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. PubMed. [9]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. [13]

-

Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases. [10]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

-

(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.. Semantic Scholar.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [5]

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of thiazole-based anti-inflammatory agents

An In-Depth Technical Guide to the Discovery and History of Thiazole-Based Anti-inflammatory Agents

Foreword: The Enduring Scaffold

As a Senior Application Scientist, one rarely encounters a molecular scaffold with the sheer versatility and resilience of the thiazole ring. Its journey from a simple heterocyclic compound to the core of numerous clinically significant drugs is a testament to the elegance of medicinal chemistry. This guide is designed for fellow researchers and drug development professionals, aiming to provide not just a historical account, but a narrative of scientific reasoning, experimental evolution, and the hard-won insights gained in the pursuit of potent and safe anti-inflammatory agents. We will explore the causality behind key discoveries, the validation inherent in robust experimental design, and the foundational literature that underpins this important therapeutic class.

Part 1: Early Recognition and the Dawn of Synthesis

The story of thiazole in medicine is deeply rooted in its presence in natural products, most notably Vitamin B1 (Thiamine).[1][2] The initial recognition of the thiazole moiety as a biologically compatible and active structure spurred chemists to develop methods for its synthesis. The foundational work by Hofmann and Hantzsch laid the groundwork for thiazole chemistry.[2] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone of heterocyclic chemistry due to its reliability and versatility.[2][3]

This early work was not directly aimed at inflammation, but it provided the essential chemical toolkit. It allowed for the systematic creation of a library of thiazole derivatives, a necessary prerequisite for any large-scale screening or rational drug design effort. The ability to predictably substitute at various positions on the ring was the critical first step toward understanding its structure-activity relationship (SAR).

Core Protocol: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring. Its elegance lies in its straightforward assembly of the core scaffold from readily available precursors.

Methodology:

-

Reactant Preparation: Equimolar amounts of a substituted α-haloketone (e.g., 2-chloro-1-phenylethanone) and a thioamide (e.g., thiourea) are dissolved in a suitable solvent, typically a lower alcohol like ethanol or methanol.

-

Reaction Initiation: The mixture is refluxed for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[4][5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting crude product may precipitate out or can be extracted using an appropriate organic solvent after neutralization.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[4] Purity and structure are confirmed using techniques like melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Caption: The Hantzsch synthesis workflow.

Part 2: The Leap to Anti-Inflammatory Activity

Inflammation is a complex biological response involving a cascade of molecular signals, primarily driven by the arachidonic acid pathway.[6] This pathway, featuring the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, became a prime target for anti-inflammatory drug discovery.[6][7] The initial discovery of thiazole's potential in this arena was driven by screening programs that identified its derivatives as having appreciable anti-inflammatory activity.[5][8]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible, upregulated at sites of inflammation).[1] Early thiazole-based agents, like many first-generation NSAIDs, were non-selective. However, the field evolved toward designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6]

Meloxicam is a prominent example of a thiazole-containing NSAID that shows preferential, though not exclusive, inhibition of COX-2.[2][9] More recent research has focused on developing thiazole derivatives that act as dual inhibitors of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory action by blocking both prostaglandin and leukotriene synthesis.[6][10][11]

Caption: Inhibition of the Arachidonic Acid Cascade.

Beyond COX/LOX, studies have revealed that thiazole derivatives can modulate other inflammatory pathways. Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often in response to stimuli like lipopolysaccharide (LPS).[12][13] Others have demonstrated potential as inhibitors of inducible nitric oxide synthase (iNOS), reducing the synthesis of nitric oxide, a key inflammatory mediator.[14]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The ability to synthesize a wide array of thiazole derivatives allowed for systematic investigation into how specific structural modifications impact anti-inflammatory potency. This is the core of medicinal chemistry: optimizing a lead compound to enhance efficacy and reduce toxicity.

Analogue-based drug design has been a powerful strategy. For instance, researchers have used Darbufelone (a dual COX/LOX inhibitor) as a lead molecule to design new 4-benzyl-1,3-thiazole derivatives.[10] Similarly, the structure of Romazarit was used as a basis for designing side chains at the 2-position of the thiazole scaffold.[10] A critical insight from this work was the use of an NH linker as a bioisosteric replacement to improve metabolic stability and avoid toxic moieties that led to the withdrawal of Romazarit.[10]

Table 1: Summary of Key Structure-Activity Relationships for Thiazole-Based Anti-inflammatory Agents

| Position of Substitution | Substituent Type | Effect on Activity | Rationale / Observation | Reference(s) |

| Position 2 | Amide Group | Basis for new derivatives | Acotiamide structure served as a basis for synthesizing amides, amines, and imines with potential activity. | [12] |

| Position 2 | Carbalkoxy amino side chain | Higher activity than phenyl amino | Optimization at this position is crucial for eliciting better biological activity. | [10] |

| Position 2 | 2-pyridyl hydrazinyl residue | Enhanced antimalarial activity | Demonstrates the broad biological potential of substitutions at this position. | [15] |

| Phenyl Ring (attached) | Nitro group (-NO2) | Increased activity | Nitro-substituted thiazole derivatives performed better than the standard drug Nimesulide in rat paw edema assays. | [4][5] |

| Phenyl Ring (attached) | Nature and position of substituent | Modulates activity | The specific substituent and its location (ortho, meta, para) on an attached benzene ring significantly impact potency. | [1] |

| Fused Ring System | Thiazolo[3,2-a]pyrimidine | Potent inhibition of IL-6 & TNF-α | Fusing the thiazole ring into a larger heterocyclic system can yield compounds with specific cytokine-inhibitory activity. | [13] |

Part 4: Preclinical Evaluation - Validating Efficacy and Mechanism

Moving from a promising chemical structure to a viable drug candidate requires rigorous preclinical testing. For anti-inflammatory agents, this involves a combination of in vitro enzymatic assays and in vivo models of inflammation.

Core Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is the most widely used primary in vivo screen for acute anti-inflammatory activity. Its enduring use is due to its high reproducibility and its ability to detect the effects of inhibitors of prostaglandin synthesis.

Methodology:

-

Animal Acclimatization & Grouping: Wistar rats are acclimatized to laboratory conditions. They are then divided into several groups: a control group, a standard group (receiving a known NSAID like Nimesulide), and test groups (receiving different doses of the synthesized thiazole compounds).[4][5]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Dosing: The control group receives the vehicle (e.g., saline or a suspension agent). The standard and test groups receive their respective compounds, typically via oral gavage, 1 hour before the induction of inflammation.

-

Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured again at specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

-

Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for the standard and test groups relative to the control group.

Caption: Workflow for the Carrageenan-Induced Edema Assay.

In Vitro Mechanistic Assays

To confirm the molecular target, in vitro assays are essential.

-

COX/LOX Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. This allows for the determination of IC₅₀ values and selectivity ratios.[1]

-

Cytokine Release Assays: Macrophages or other immune cells are stimulated with LPS in the presence or absence of the test compound. The concentration of cytokines like TNF-α and IL-6 in the cell supernatant is then measured using ELISA, providing a direct measure of the compound's effect on inflammatory signaling.[13]

Part 5: Conclusion and Future Directions

The history of thiazole-based anti-inflammatory agents is a compelling narrative of how a simple heterocyclic scaffold can be rationally modified to create a diverse range of therapeutic agents. The journey from the Hantzsch synthesis to the development of selective COX-2 inhibitors and multi-target agents highlights the progress of medicinal chemistry.[2][7] The research demonstrates a clear progression: identification of a biologically active core, synthesis of derivatives, screening for activity, elucidation of mechanism, and optimization of the lead structure to improve the therapeutic index.[4][6][10]

Future research will likely focus on developing compounds with even greater target specificity and novel mechanisms of action, potentially targeting downstream signaling pathways like JAK-STAT or MAPK.[6] The inherent versatility of the thiazole ring ensures that it will remain a privileged scaffold in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research (WJPMR).

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. (2017). PubMed.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Semantic Scholar.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm

- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Bentham Science.

- Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. Semantic Scholar.

Sources

- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 5. wjpmr.com [wjpmr.com]

- 6. researchgate.net [researchgate.net]